

Physicochemical properties of (R)-THIQ-1-carboxylic acid

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Compound of Interest

(R)-1,2,3,4-

Compound Name: Tetrahydroisoquinoline-1-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of (R)-THIQ-1-carboxylic Acid

Introduction

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, denoted as (R)-THIQ-1-carboxylic acid, is a chiral heterocyclic compound belonging to the family of tetrahydroisoquinolines (THIQs). The THIQ scaffold is a prevalent structural motif found in numerous natural alkaloids and synthetic compounds with significant biological activity.^{[1][2]} As a constrained cyclic amino acid analog, (R)-THIQ-1-carboxylic acid serves as a valuable building block in medicinal chemistry and drug discovery. Its unique stereochemistry and structural rigidity are leveraged in the synthesis of peptidomimetics and novel therapeutic agents, particularly those targeting neurological disorders.^{[3][4][5]} This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its role in drug development workflows.

Physicochemical Data

The fundamental physicochemical properties of (R)-THIQ-1-carboxylic acid are summarized below. These parameters are critical for its application in chemical synthesis, formulation development, and understanding its pharmacokinetic profile.

Property	Value	Source
Molecular Formula	$C_{10}H_{11}NO_2$	[4] [5] [6]
Molecular Weight	177.20 g/mol	[4] [5] [6]
CAS Number	151004-93-2	[6]
Appearance	White to off-white solid/powder	[4] [5]
Purity	≥95%	[6]
Solubility	Soluble in polar solvents. [3] Solubility in water decreases with increasing hydrocarbon character, but conversion to a salt (e.g., with NaOH or KOH) significantly increases aqueous solubility. [7] [8]	
XLogP3-AA (Predicted)	~ -1.3 to -1.4 (Estimated based on related isomers)	[9] [10] [11]
Storage Conditions	0-8 °C, inert atmosphere, keep in dark place	[4] [5] [12]

Experimental Protocols & Synthesis

The synthesis of enantiomerically pure THIQ carboxylic acids is a key challenge addressed by various synthetic strategies. The methodologies employed are crucial for obtaining the desired stereoisomer for biological evaluation.

General Synthesis Strategy: Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

A robust and diastereoselective method for synthesizing substituted THIQ-1-carboxylic acids involves a combination of the Petasis reaction and a subsequent Pomeranz–Fritsch–Bobbitt cyclization.[\[13\]](#)[\[14\]](#)

- Petasis Reaction (Borono-Mannich Reaction): This step involves a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. To achieve stereocontrol for the (R)-isomer, a chiral amine component is typically used. This forms a key intermediate amino acid derivative.[14]
- Pomeranz–Fritsch–Bobbitt Cyclization: The intermediate from the Petasis reaction undergoes acid-catalyzed intramolecular cyclization. This electrophilic aromatic substitution reaction forms the tetrahydroisoquinoline ring system, yielding the final carboxylic acid product.[13][14]

Alternative Synthesis Route

Optically pure (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids can also be synthesized from N-Boc-protected (R)- and (S)-1-propenyltetrahydroisoquinoline, respectively. This route involves a three-step sequence:[13]

- Ozonolysis: Cleavage of the propenyl double bond to form an aldehyde.
- Reduction and Oxidation: The aldehyde is reduced to an alcohol (e.g., with NaBH_4) and subsequently oxidized to the carboxylic acid.
- Deprotection: Removal of the N-Boc protecting group to yield the final product.

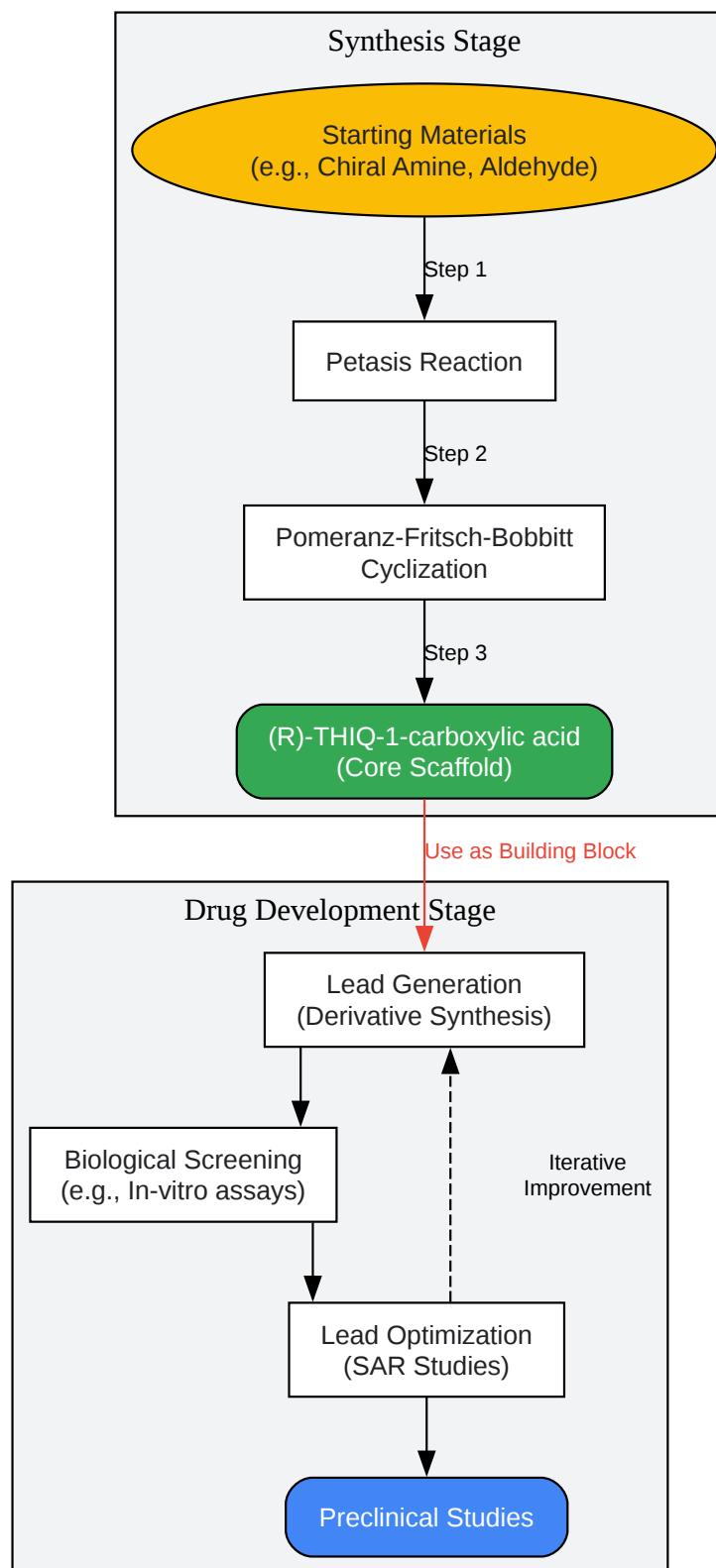
Methodology for Property Determination

- Melting Point: Determined using a standard melting point apparatus where a small sample is heated at a controlled rate until melting is observed.
- Solubility: Assessed by adding incremental amounts of the solute to a fixed volume of a given solvent (e.g., water, ethanol) at a constant temperature with agitation, until no more solute dissolves.
- pK_a & $\log P$: These values are often computationally predicted using software based on the compound's structure (e.g., ChemAxon, SciFinder).[15] Experimental determination of pK_a can be performed via potentiometric titration, while $\log P$ is typically measured using the shake-flask method with n-octanol and water.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and application of (R)-THIQ-1-carboxylic acid derivatives in drug discovery.



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Caption: Synthetic and drug development workflow for (R)-THIQ-1-carboxylic acid.

Biological Significance and Applications

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a wide array of pharmacological activities.^{[1][2]} Derivatives have been reported to possess antitumor, anti-inflammatory, antibacterial, and antiviral properties.^{[1][2][16]}

(R)-THIQ-1-carboxylic acid and its analogs are primarily utilized as:

- Peptidomimetics: Their constrained conformation makes them excellent substitutes for natural amino acids in peptide synthesis, helping to improve stability, potency, and receptor selectivity.^{[3][17]}
- Neurological Drug Candidates: The THIQ structure is a key component in drugs targeting the central nervous system. These compounds are actively researched for their potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.^{[3][4][5]}
- Anti-inflammatory Agents: Certain THIQ derivatives have been identified as potent antagonists of the LFA-1/ICAM-1 interaction, a critical pathway in immune cell adhesion and inflammation, highlighting their potential for treating autoimmune diseases.^[18]

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